7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
“7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine” is a chemical compound with the molecular formula C15H10Cl3N3 . It has a molecular weight of 338.62 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, quinazolinone derivatives, which this compound is a part of, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Scientific Research Applications
Implications in Medicinal Chemistry Quinazoline derivatives, including 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine, are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been synthesized and evaluated for various biological activities, such as antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The structural stability of the quinazoline nucleus allows for the introduction of multiple bioactive moieties, leading to the creation of novel medicinal agents. This versatility highlights the potential of quinazoline derivatives to address the challenge of antibiotic resistance, underscoring their importance in the development of new therapeutic drugs (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Material Development Research into quinazoline derivatives extends beyond pharmaceuticals to include applications in optoelectronic materials. These compounds, particularly when fused with other heterocycles, are valuable for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has led to advancements in materials showcasing photo- and electroluminescence. This has implications for the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, indicating the significant role of quinazoline derivatives in the evolution of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Drug Development Quinazoline derivatives are extensively studied for their potential as anticancer agents. These compounds are known to inhibit various therapeutic protein targets beyond EGFR, including kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds reflects the broad spectrum of proteins targeted, underscoring the promise of quinazoline derivatives in cancer treatment. The development of novel quinazoline compounds as anticancer drugs continues to be a promising field, highlighting their significance in addressing the complexities of cancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been particularly effective against Pseudomonas aeruginosa, a bacterium that plays a significant role in various infections .
Mode of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations, suggesting that the compounds may interfere with the quorum sensing system of the bacteria .
Biochemical Pathways
They also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, they impede the twitching motility of Pseudomonas aeruginosa cells, a trait that enhances the pathogenicity and invasion potential of the cells .
Result of Action
Related quinazolinone derivatives have been found to exhibit antimicrobial activity, particularly againstPseudomonas aeruginosa . They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .
Action Environment
Pseudomonas aeruginosa. They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes, proteins, and other biomolecules . These interactions can influence the course of biochemical reactions in which this compound is involved.
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBZGPHCHJODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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